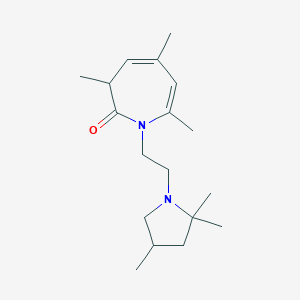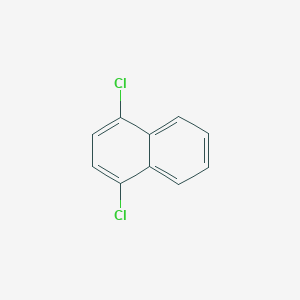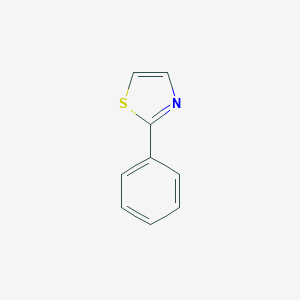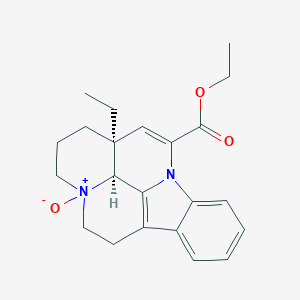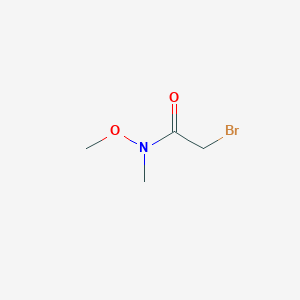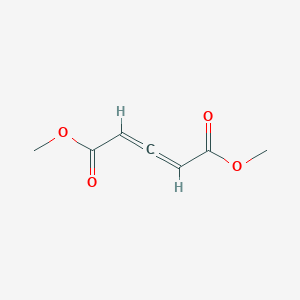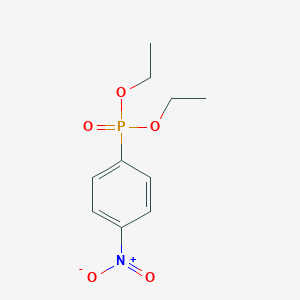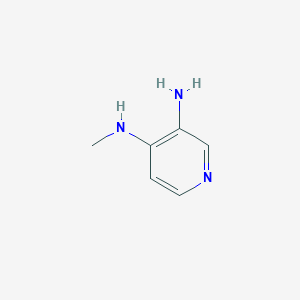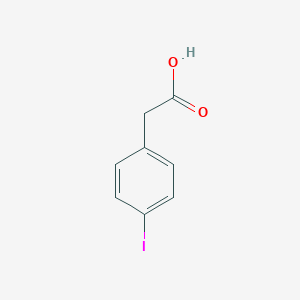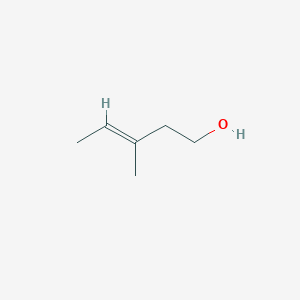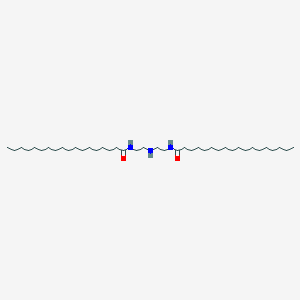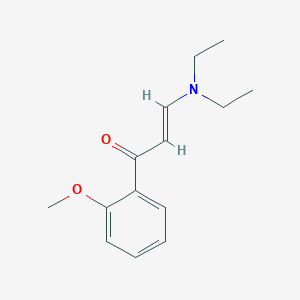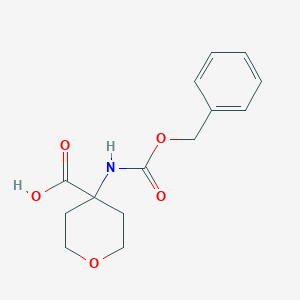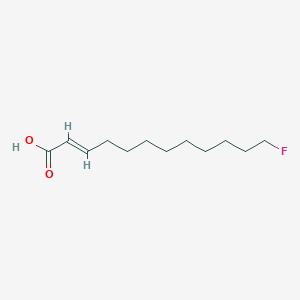
12-Fluorododec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Fluorododec-2-enoic acid, also known as 12-FDA, is a fluorinated unsaturated fatty acid that has gained significant attention in scientific research due to its unique properties. This compound has been found to exhibit various biological activities, making it a potential candidate for drug development.
Scientific Research Applications
12-Fluorododec-2-enoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 12-Fluorododec-2-enoic acid is in the development of fluorescent probes for imaging biological systems. These probes can be used to study the localization and trafficking of lipids in living cells. Additionally, 12-Fluorododec-2-enoic acid has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Mechanism Of Action
The mechanism of action of 12-Fluorododec-2-enoic acid is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating lipid metabolism. 12-Fluorododec-2-enoic acid has been shown to inhibit the activity of fatty acid synthase, an enzyme that is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of lipids, which can affect various cellular processes.
Biochemical And Physiological Effects
Studies have shown that 12-Fluorododec-2-enoic acid has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and modulate lipid metabolism. Additionally, 12-Fluorododec-2-enoic acid has been shown to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 12-Fluorododec-2-enoic acid in lab experiments is its ability to selectively label lipids. This property makes it a useful tool for studying lipid metabolism and trafficking in living cells. However, the synthesis of 12-Fluorododec-2-enoic acid can be challenging, and the compound is relatively expensive. Additionally, the biological effects of 12-Fluorododec-2-enoic acid are not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 12-Fluorododec-2-enoic acid. One potential area of research is the development of 12-Fluorododec-2-enoic acid-based fluorescent probes for imaging lipid metabolism in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 12-Fluorododec-2-enoic acid and its potential applications in cancer therapy. Moreover, the synthesis of 12-Fluorododec-2-enoic acid can be optimized to improve yield and purity, making it more accessible for scientific research.
Conclusion:
In conclusion, 12-Fluorododec-2-enoic acid is a fluorinated unsaturated fatty acid that has gained significant attention in scientific research due to its unique properties. The compound has various potential applications in fields such as cancer therapy and lipid metabolism research. The synthesis of 12-Fluorododec-2-enoic acid can be challenging, and the biological effects of the compound are not fully understood. However, further research on 12-Fluorododec-2-enoic acid can lead to the development of new tools and therapies for various diseases.
Synthesis Methods
The synthesis of 12-Fluorododec-2-enoic acid can be achieved through the fluorination of dodec-2-enoic acid. This reaction can be carried out using various fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide, and N-fluoropyridinium salts. The reaction conditions and the choice of reagents play a crucial role in determining the yield and purity of the final product.
properties
CAS RN |
1648-46-0 |
|---|---|
Product Name |
12-Fluorododec-2-enoic acid |
Molecular Formula |
C12H21FO2 |
Molecular Weight |
216.29 g/mol |
IUPAC Name |
(E)-12-fluorododec-2-enoic acid |
InChI |
InChI=1S/C12H21FO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10H,1-7,9,11H2,(H,14,15)/b10-8+ |
InChI Key |
DSJDWIWRFLCOSK-CSKARUKUSA-N |
Isomeric SMILES |
C(CCCC/C=C/C(=O)O)CCCCF |
SMILES |
C(CCCCC=CC(=O)O)CCCCF |
Canonical SMILES |
C(CCCCC=CC(=O)O)CCCCF |
synonyms |
12-Fluoro-2-dodecenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



